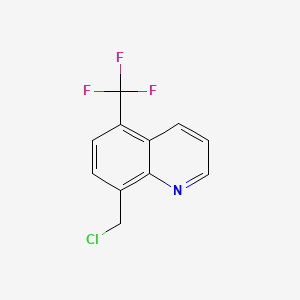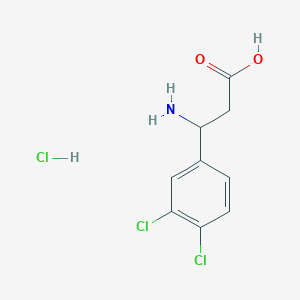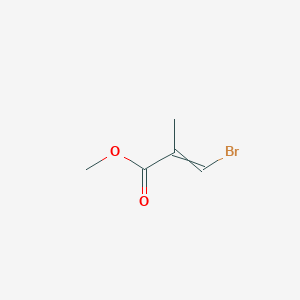
8-(Chloromethyl)-5-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of quinoline derivatives using trihaloisocyanuric acid as a halogen source under mild conditions . Another approach includes the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated pharmacons .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that can be performed under controlled conditions. The use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in the industrial production of quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
8-(Chloromethyl)-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trihaloisocyanuric acid for halogenation, various nucleophiles for substitution reactions, and radical initiators for trifluoromethylation. Reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
8-(Chloromethyl)-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but with the chlorine and trifluoromethyl groups at different positions.
5-(Trifluoromethyl)quinoline: Lacks the chloromethyl group, affecting its reactivity and applications.
8-(Chloromethyl)quinoline: Lacks the trifluoromethyl group, impacting its lipophilicity and stability.
Uniqueness
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is unique due to the combined presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C11H7ClF3N |
|---|---|
Peso molecular |
245.63 g/mol |
Nombre IUPAC |
8-(chloromethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-6-7-3-4-9(11(13,14)15)8-2-1-5-16-10(7)8/h1-5H,6H2 |
Clave InChI |
TXYZBXWJONFBCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)

![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
![1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid](/img/structure/B15157345.png)
